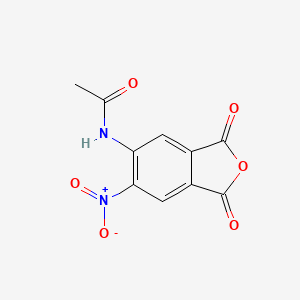

4-Acetamido-5-nitrophthalic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-nitro-1,3-dioxo-2-benzofuran-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c1-4(13)11-7-2-5-6(3-8(7)12(16)17)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJJHTUTLMCTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Acetamido-5-nitrophthalic Anhydride (CAS 209324-72-1)

Advanced Intermediate for Nitric Oxide Sensing & Fluorescent Probe Synthesis

Executive Summary

4-Acetamido-5-nitrophthalic anhydride (CAS 209324-72-1) is a specialized heterocyclic building block primarily utilized in the synthesis of high-performance fluorescent probes, most notably 4,5-Diaminofluorescein (DAF-2) . As a Senior Application Scientist, it is critical to contextualize this compound not merely as a reagent, but as the structural scaffold that enables the detection of Nitric Oxide (NO)—a pivotal signaling molecule in cardiovascular and neurological systems.

This guide details the physicochemical profile, synthetic utility, and downstream applications of CAS 209324-72-1, providing researchers with a robust roadmap for integrating this intermediate into bio-imaging and drug discovery workflows.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 209324-72-1 |

| IUPAC Name | N-(6-nitro-1,3-dioxo-1,3-dihydroisobenzofuran-5-yl)acetamide |

| Molecular Formula | C₁₀H₆N₂O₆ |

| Molecular Weight | 250.16 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF; Reacts/Hydrolyzes in Water |

| Functional Groups | Anhydride (Electrophilic), Nitro (Electron-withdrawing), Acetamido (Electron-donating) |

| Storage | +4°C, Desiccated, Protect from Light (Moisture Sensitive) |

Structural Analysis

The compound features a phthalic anhydride core substituted at positions 4 and 5. The 4-acetamido group acts as an electron donor, while the 5-nitro group is a strong electron withdrawer. This "push-pull" electronic character is crucial:

-

Regioselectivity: It directs nucleophilic attack (e.g., by resorcinol) to form specific fluorescein isomers.

-

Fluorescence Quenching: In the final probe precursor, the nitro group quenches fluorescence until it is reduced to an amine (in DAF-2 synthesis).

Synthetic Utility: The DAF-2 Pathway

The primary application of CAS 209324-72-1 is the synthesis of 4,5-Diaminofluorescein (DAF-2) . DAF-2 is non-fluorescent but reacts specifically with Nitric Oxide (NO) to form a highly fluorescent triazole derivative (DAF-2T).

Mechanism of Action[6][8]

-

Condensation: The anhydride reacts with resorcinol to form the fluorescein core.[1][2]

-

Deprotection/Reduction: The acetamido group is hydrolyzed to an amine, and the nitro group is reduced to an amine.

-

Sensing: The resulting vicinal diamines react with NO (oxidized to N₂O₃) to close a triazole ring, restoring the conjugated π-system and "switching on" fluorescence.

Figure 1: Synthetic workflow from CAS 209324-72-1 to the active NO sensor DAF-2T.

Experimental Protocol: Downstream Synthesis

Objective: Synthesis of the Fluorescein Core using CAS 209324-72-1. Note: This protocol describes the condensation step, which is the critical application of this anhydride.

Reagents

-

This compound (1.0 eq)

-

Resorcinol (2.2 eq)

-

Methanesulfonic acid (Solvent/Catalyst)[3]

-

Ice water

Methodology (Self-Validating)

-

Setup: In a flame-dried round-bottom flask, dissolve This compound (1 mmol) and Resorcinol (2.2 mmol) in Methanesulfonic acid (3-5 mL).

-

Validation: Ensure the anhydride dissolves completely; a suspension indicates insufficient solvent or moisture contamination.

-

-

Reaction: Heat the mixture to 80-85°C under an argon atmosphere for 24-48 hours.

-

Validation: The reaction progress can be monitored by the darkening of the solution (formation of the xanthene dye system).

-

-

Quenching: Cool the reaction to room temperature and pour slowly into crushed ice.

-

Validation: A precipitate should form immediately. If the solution remains clear, the condensation failed or the product is too soluble (adjust pH).

-

-

Isolation: Filter the solid, wash with cold water, and dry. This intermediate (Acetamido-nitro-fluorescein) is then subjected to hydrolysis (HCl/MeOH) and reduction (Pd/C, H₂) to yield DAF-2.

Safety & Handling Guidelines

As an acid anhydride with nitro functionality, this compound presents specific hazards:

-

Moisture Sensitivity: Hydrolyzes to the corresponding dicarboxylic acid upon exposure to atmospheric moisture. Store in a desiccator.

-

Irritant: Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

-

Thermal Stability: While stable at room temperature, nitro compounds can be energetic. Avoid rapid heating of dry solids.

References

-

AdipoGen Life Sciences. (n.d.). This compound Product Datasheet. Retrieved from

- Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry, 70(13), 2446-2453. (Foundational paper on DAF-2 synthesis using nitrophthalic anhydrides).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230976, 4-Nitrophthalic anhydride. Retrieved from (Precursor chemistry context).

Sources

4-Acetamido-5-nitrophthalic anhydride molecular weight and formula

[1]

Chemical Identity & Core Properties[1][2][3][4][5][6]

This compound is a highly functionalized derivative of phthalic anhydride. It serves as the structural scaffold for "activatable" fluorophores, most notably the Diaminofluorescein (DAF) series used to detect nitric oxide in biological systems.

The compound is characterized by a specific substitution pattern where the electron-donating acetamido group and the electron-withdrawing nitro group occupy the 4 and 5 positions of the benzene ring, respectively. This arrangement is not arbitrary; it is engineered to facilitate the subsequent formation of an o-diamino moiety, which is the sensing unit for NO.

Physicochemical Data Table

| Property | Value |

| Molecular Formula | C₁₀H₆N₂O₆ |

| Molecular Weight | 250.16 g/mol |

| CAS Registry Number | 209324-72-1 |

| IUPAC Name | N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide |

| Appearance | Light yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF; hydrolyzes in water |

| Storage Stability | Moisture sensitive; Store at +4°C under inert gas |

Structural Verification (SMILES)

CC(=O)NC1=C(C=C2C(=C1)C(=O)OC2=O)[O-]

Synthetic Logic & Mechanism

The synthesis of this compound is governed by electrophilic aromatic substitution (EAS) rules. The precursor, 4-acetamidophthalic anhydride, contains two directing groups on the benzene ring:

-

Acetamido group (-NHAc): A strong ortho/para director.

-

Anhydride carbonyls: Strong meta directors (deactivating).

Regioselectivity Mechanism

Upon nitration, the incoming nitronium ion (

-

The para position relative to the acetamido group is blocked by the anhydride ring.

-

The ortho position (3) is sterically hindered by the adjacent carbonyl of the anhydride ring.

-

Position 5 is electronically favored by the acetamido group and reinforces the meta directing effect of the C-1 carbonyl.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of 4-aminophthalic acid to the target anhydride and its downstream application in DAF-2 synthesis.

Caption: Synthesis workflow from precursor to functional NO-sensing fluorophore.

Experimental Protocol: Nitration Workflow

This protocol outlines the synthesis of this compound from 4-acetamidophthalic anhydride. This reaction requires strict temperature control to prevent hydrolysis of the anhydride ring or removal of the acetyl protecting group.

Safety Note: This procedure involves fuming nitric acid and strong dehydrating agents. Perform in a fume hood with appropriate PPE.

Reagents

-

Substrate: 4-Acetamidophthalic anhydride (1.0 eq)

-

Solvent/Acid: Concentrated Sulfuric Acid (

) -

Nitrating Agent: Fuming Nitric Acid (

, >90%) -

Quenching: Crushed ice

Step-by-Step Methodology

-

Solubilization:

-

Place 4-acetamidophthalic anhydride in a round-bottom flask.

-

Add concentrated

(approx. 5 mL per gram of substrate). -

Stir at 0°C (ice bath) until fully dissolved. Note: Maintaining low temperature is critical to minimize side reactions.

-

-

Nitration:

-

Dropwise add fuming

(1.1 eq) to the stirred solution. -

Critical Control Point: Monitor internal temperature; do not allow it to exceed 5°C. The reaction is exothermic.

-

After addition, stir at 0°C for 1–2 hours.

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x volume). Vigorous stirring is required to prevent clumping.

-

A yellow precipitate (the target anhydride) will form immediately.

-

Do not allow the aqueous suspension to stand for prolonged periods, as the anhydride will hydrolyze to the dicarboxylic acid.

-

-

Purification:

-

Filter the precipitate rapidly under vacuum.

-

Wash with cold water (to remove acid) followed by cold diethyl ether (to remove water and trace impurities).

-

Dry in a vacuum desiccator over

.

-

-

Validation (Self-Check):

-

¹H-NMR (DMSO-d₆): Look for two aromatic singlets. The nitration at position 5 eliminates the ortho/meta coupling seen in the precursor. If doublets are present, the reaction is incomplete or regioselectivity failed.

-

Applications in Drug Discovery & Chemical Biology

The primary utility of this compound lies in its role as a "masked" diamine precursor.

The DAF Sensing Mechanism

Researchers use this anhydride to synthesize Diaminofluoresceins (DAFs) . The logic follows this sequence:

-

Scaffold Construction: The anhydride condenses with resorcinol to form the fluorescein core.

-

Deprotection/Reduction: The acetamido group is hydrolyzed to an amine, and the nitro group is reduced to an amine.

-

Result: A non-fluorescent aromatic diamine (DAF-2).

-

Sensing: Upon exposure to Nitric Oxide (NO) and oxygen, the diamine cyclizes to form a highly fluorescent triazole ring.

Pathway Visualization: NO Sensing

Caption: The transformation of the anhydride precursor into an active NO sensor.

References

- Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.

-

Kojima, H., et al. (2000).[1] Design and synthesis of a novel fluorescent indicator for nitric oxide. Tetrahedron Letters, 41(1), 69-72.

A Senior Application Scientist's Guide to the Synthesis of Core Intermediates for Nitric Oxide Fluorescent Probes

<-4>

Introduction: The Crucial Role of Intermediates in Nitric Oxide Detection

Nitric oxide (NO) is a fleeting, yet profoundly important, signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune response.[1] Its transient nature and low in vivo concentrations necessitate highly sensitive and specific detection methods. Fluorescent probes have emerged as indispensable tools for the real-time visualization of NO in biological systems.[2][3]

The performance of any fluorescent probe—its sensitivity, selectivity, and photophysical properties—is fundamentally determined by its molecular architecture. This guide provides an in-depth technical exploration of the synthesis of the core chemical intermediates that form the foundation of the most widely used classes of NO probes. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into experimental choices, reaction mechanisms, and strategic considerations for researchers in chemical biology and drug development.

Part 1: The o-Phenylenediamine (OPD) Moiety: The Cornerstone of NO Detection

The vast majority of small-molecule fluorescent probes for nitric oxide are built upon the o-phenylenediamine (OPD) scaffold.[4][5] This aromatic diamine is the "business end" of the probe, serving as the specific reaction site for NO.

The "Off-On" Switching Mechanism: From Diamine to Triazole

The brilliance of the OPD moiety lies in its chemically irreversible "Off-On" switching mechanism.[6] In its native state, the electron-rich OPD group acts as a quencher for the attached fluorophore through a process called Photoinduced Electron Transfer (PET).[6][7] This keeps the probe in a non-fluorescent "off" state.

Upon reaction with nitrosating species derived from NO (such as dinitrogen trioxide, N₂O₃, formed from the reaction of NO with oxygen), the OPD is converted into a stable, electron-deficient benzotriazole.[6][8] This transformation eliminates the PET quenching effect, causing a dramatic increase in fluorescence—the "on" state.[6][7] This reaction is highly specific and irreversible, providing a robust signal corresponding to NO presence.[8]

Caption: Mechanism of OPD-based NO probes.

Core Synthetic Strategy: Reduction of o-Nitroanilines

The most direct and widely adopted route to synthesizing substituted o-phenylenediamines is the reduction of the corresponding o-nitroaniline precursors.[9] This transformation is a cornerstone of aromatic chemistry, yet the choice of reducing agent is critical and depends heavily on the presence of other functional groups in the molecule.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Considerations |

| Catalytic Hydrogenation (H₂/Pd/C) | H₂ (1-50 atm), Pd/C (5-10 mol%), EtOH or EtOAc, RT | Clean reaction, high yield, catalyst is recoverable.[10][11] | Can reduce other functional groups (alkenes, alkynes, some carbonyls). Not suitable for sulfur-containing compounds (catalyst poisoning).[12] Requires specialized pressure equipment. |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O (3-5 eq), HCl, EtOH, Reflux | High functional group tolerance (esters, amides, nitriles are safe).[10][12] | Requires stoichiometric amounts of metal, leading to tin waste. Workup involves neutralization and precipitation of tin salts.[10] |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/THF or H₂O/DCM, Biphasic, RT | Very mild, good for sensitive substrates. Can sometimes selectively reduce one nitro group in the presence of others.[11] | Requires large excess of reagent, can be sluggish. |

| Iron Powder (Fe/HCl or Fe/NH₄Cl) | Fe powder, HCl or NH₄Cl, EtOH/H₂O, Reflux | Inexpensive, effective, and classic method ("Béchamp reduction").[10][12] | Generates significant iron sludge waste, which can complicate product isolation. |

Field-Proven Protocol: Synthesis of 4-Methoxy-1,2-phenylenediamine

This protocol details a representative synthesis using the robust Tin(II) Chloride method, which is broadly applicable in a standard laboratory setting without the need for high-pressure hydrogenation equipment.

Objective: To synthesize 4-methoxy-1,2-phenylenediamine from commercially available 4-methoxy-2-nitroaniline.

Materials:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH), 3M aqueous solution

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-2-nitroaniline (1.0 eq).

-

Dissolution & Reagent Addition: Add ethanol until the starting material is fully dissolved. To this solution, carefully add Tin(II) chloride dihydrate (4.0 eq).

-

Acidification: Slowly add concentrated HCl to the stirring mixture. The reaction is exothermic. Continue adding until the solution becomes clear and homogenous.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).

-

Quenching & Neutralization: Cool the reaction flask in an ice bath. Slowly and carefully add 3M NaOH solution with vigorous stirring. A thick, white precipitate of tin salts will form. Continue adding NaOH until the solution is strongly basic (pH > 12).

-

Causality Insight: This step is critical. The diamine product is soluble in organic solvents, while the tin salts are precipitated as hydroxides, enabling separation. Incomplete neutralization will result in poor extraction yields.

-

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure diamine product.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. o-Phenylenediamines are prone to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[13]

-

Part 2: Building the Fluorophore: Rhodamine Spirolactam Intermediates

While the OPD moiety provides the NO-sensing function, the fluorescent signal itself comes from a reporter—often a rhodamine dye. Rhodamine-based probes are prized for their brightness, photostability, and emission in the visible-to-NIR range.[14][]

The Spirolactam "Off-On" Switch

A clever strategy for creating "Off-On" rhodamine probes involves the use of a spirolactam intermediate. In this form, the xanthene core of the rhodamine is locked into a non-fluorescent, colorless lactam structure.[16][17] The design principle is to create a system where NO-induced chemistry triggers the opening of this spirolactam ring, liberating the highly fluorescent, planar xanthene structure.[16][18]

Caption: The spirolactam ring-opening mechanism.

Synthesis of a Key Rhodamine Intermediate

The synthesis of a functionalizable rhodamine spirolactam is a key step. A common strategy involves the condensation of m-aminophenols with an appropriate anhydride or phthalaldehydic acid derivative.[][19] A particularly useful intermediate is Rhodamine B hydrazide, which can be further functionalized. A more direct approach for NO probes involves creating a rhodamine derivative where an OPD unit is attached to the core, with one of the OPD's amines forming the spirolactam.

Workflow: Synthesis of an OPD-Functionalized Rhodamine Spirolactam

Caption: General workflow for an OPD-Rhodamine probe.

The key synthetic step is the amide coupling between the rhodamine's carboxylic acid and one of the amino groups of a pre-synthesized OPD. The second amino group of the OPD then attacks the central carbon of the xanthene ring to form the spirolactam. This creates a direct link between the NO-sensing OPD unit and the fluorescence-switching spirolactam mechanism.[18]

Part 3: Advanced Intermediates for Next-Generation Probes

The field is rapidly advancing beyond simple visible-light probes. The synthesis of more complex intermediates is enabling the development of probes with enhanced capabilities for in vivo imaging and theranostics.

Near-Infrared (NIR) Scaffolds

For deep-tissue imaging, probes that absorb and emit in the near-infrared (NIR) window (700-1700 nm) are required to minimize interference from tissue autofluorescence and light scattering.[20][21] This necessitates moving away from traditional fluorescein and rhodamine cores to scaffolds with more extended π-conjugation.

Key Intermediate Classes for NIR Probes:

-

Silicon-Rhodamines (SiR): Replacing the oxygen atom in the xanthene core with a silicon atom red-shifts the spectra significantly.[22] The synthesis of Si-rhodamine intermediates is a key strategy for developing NIR NO probes.[22]

-

Cyanine Dyes: Heptamethine cyanine dyes are a well-established class of NIR fluorophores.[14] Synthesizing intermediates where an OPD moiety is incorporated into the polymethine chain allows for the creation of NO-responsive cyanine probes.[23][24]

Theranostic Intermediates

The future of probe design lies in creating "theranostic" agents that can both detect a disease marker (like NO) and deliver a therapeutic payload. This involves the synthesis of multifunctional intermediates that incorporate:

-

The NO-sensing unit (e.g., OPD).

-

The fluorophore (e.g., NIR scaffold).

-

A therapeutic agent or a photodynamic/photothermal therapy moiety.[21]

-

A targeting ligand to ensure accumulation at the site of disease.

The synthesis of these complex intermediates requires sophisticated, multi-step organic chemistry, often employing orthogonal protecting group strategies to selectively functionalize different parts of the molecule.

Conclusion

The synthesis of core intermediates is the foundational and rate-limiting step in the development of novel fluorescent probes for nitric oxide. A deep, mechanistic understanding of how to construct o-phenylenediamine sensors and attach them to tunable fluorophore platforms like rhodamine spirolactams is essential for innovation. As the field pushes towards non-invasive, deep-tissue imaging and theranostics, the demand for advanced, multifunctional intermediates based on NIR scaffolds will only continue to grow. The synthetic strategies and protocols outlined in this guide provide researchers with the critical knowledge base to not only replicate existing probe syntheses but also to rationally design the next generation of tools for exploring the complex biology of nitric oxide.

References

- Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl.Google Sites.

- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).RSC Publishing.

- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - RSC Publishing.RSC Publishing.

- Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - RSC Publishing.RSC Publishing.

- Fluorogenic and chromogenic rhodamine spirolactam based probe for nitric oxide by spiro ring opening reaction - PubMed.PubMed.

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.BenchChem.

- Highly sensitive near-infrared fluorescent probes for nitric oxide and their application to isol

- Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - PMC - NIH.

- Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing).RSC Publishing.

- The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Request PDF - ResearchGate.

- Which one is the best procedure for the reduction of aromatic nitro compounds?

- Catalytic reduction of 2-nitroaniline: a review - PubMed.PubMed.

- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.organic-chemistry.org.

- Nitro Reduction - Common Conditions.organic-chemistry.org.

- Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag - PubMed.PubMed.

- Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag. | Semantic Scholar.Semantic Scholar.

- Nitric Oxide Scavengers Based on o-Phenylenediamine for the Treatment of Rheumatoid Arthritis - ResearchGate.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- Fluorogenic and Chromogenic Rhodamine Spirolactam Based Probe for Nitric Oxide by Spiro Ring Opening Reaction - R Discovery.R Discovery.

- Process for preparing o-phenylenediamine - Google Patents.

- A general synthetic route to isomerically pure functionalized rhodamine dyes.Semantic Scholar.

- Design strategies to rhodamine analogue fluorophores for near- infrared II biological imaging applic

- Nitric oxide scavengers based on o-phenylenediamine for the treatment of rheum

- CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents.

- Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe - Chemical Science (RSC Publishing).RSC Publishing.

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[16][25]DIAZEPINES Magd - LOCKSS: Serve Content. heterocycles.jp.

- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC.

- Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applic

- A multilevel analytical approach for detection and visualization of intracellular NO production and nitrosation events using dia - SfRBM.sfrbm.org.

- Critical review on the chemical reduction of nitroaniline - RSC Publishing.RSC Publishing.

- Practical Synthetic Route to Functionalized Rhodamine Dyes | Organic Letters - ACS Publications.

- Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC.

- Oxygen & Nitric Oxide Probes - MilliporeSigma.Sigma-Aldrich.

- Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - NIH.

- 4,5-Diaminofluorescein (DAF-2) | NO Fluorescent Detector | MedChemExpress.MedChemExpress.

- Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concer - ChemRxiv.ChemRxiv.

- Is diazotization of o-phenylenediamine to benzotriazole reversible?Chemistry Stack Exchange.

- Diaminofluorescein-2 diacet

- 3 Chemical structure of 4,5-diaminofluorescein diacetate (DAF-2 DA). - ResearchGate.

Sources

- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]

- 2. sfrbm.org [sfrbm.org]

- 3. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. par.nsf.gov [par.nsf.gov]

- 16. Fluorogenic and chromogenic rhodamine spirolactam based probe for nitric oxide by spiro ring opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Monitoring Nitric Oxide in Subcellular Compartments by Hybrid Probe Based on Rhodamine Spirolactam and SNAP-tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Highly sensitive near-infrared fluorescent probes for nitric oxide and their application to isolated organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nitric oxide-activatable NIR-II organic small molecule for fluorescence imaging-guided synergistic photodynamic and photothermal therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Selective and sensitive visualization of endogenous nitric oxide in living cells and animals by a Si-rhodamine deoxylactam-based near-infrared fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis of nitric oxide probes with fluorescence lifetime sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

Isomeric Divergence: A Technical Analysis of 3- vs. 4-Acetamidophthalic Anhydride

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 3-acetamidophthalic anhydride and 4-acetamidophthalic anhydride.

Executive Summary

While sharing an identical molecular formula (

-

3-Acetamidophthalic Anhydride: Characterized by significant steric hindrance due to the ortho-acetamido group. It is the critical pharmacophore precursor for Apremilast (Otezla®), a PDE4 inhibitor. Its reactivity is governed by the "ortho-effect," leading to high regioselectivity in ring-opening reactions.

-

4-Acetamidophthalic Anhydride: Characterized by a more accessible anhydride ring with electronic effects dominating over sterics. It is primarily utilized in material science for polyimide synthesis (as a chain terminator or latent monomer) and in the development of solvatochromic fluorescent probes.

Molecular Architecture & Electronic Properties

The defining difference lies in the position of the acetamido (

Steric Environment

-

3-Isomer (1,2,3-substitution): The acetamido group is adjacent to one of the carbonyl carbons (C-1). This creates a "steric pocket" that shields C-1 from nucleophilic attack, directing incoming nucleophiles (like amines) preferentially to the distal C-2 carbonyl.

-

4-Isomer (1,2,4-substitution): The acetamido group is remote (meta and para to the carbonyls). Both carbonyls are relatively accessible, though electronic resonance effects (

effect of nitrogen) slightly deactivate the para-carbonyl.

NMR Spectral Signatures (Diagnostic)

Researchers can distinguish these isomers instantly via

| Feature | 3-Acetamidophthalic Anhydride | 4-Acetamidophthalic Anhydride |

| Substitution Pattern | 1,2,3-Trisubstituted Benzene | 1,2,4-Trisubstituted Benzene |

| Splitting System | ABC System (often appears as t, d, d) | ABX System |

| Key Signals | One triplet ( | One singlet (or d with |

| Symmetry | Lower symmetry in immediate environment. | Higher effective symmetry in remote interactions. |

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of these isomers requires different starting materials and purification strategies to avoid isomer contamination.

Synthesis of 3-Acetamidophthalic Anhydride

Primary Route: Reduction of 3-nitrophthalic acid followed by acetylation and dehydration.

-

Nitration: Phthalic anhydride is nitrated; the 3-nitro isomer is separated from the 4-nitro isomer (often by fractional crystallization).

-

Reduction:

catalyzed hydrogenation of 3-nitrophthalic acid to 3-aminophthalic acid. -

Acetylation & Cyclization: Reaction with acetyl chloride or acetic anhydride.

-

Critical Step: The use of acetyl chloride with a base (TEA) allows for acetylation without harsh reflux, preserving the anhydride ring integrity.

-

Synthesis of 4-Acetamidophthalic Anhydride

Primary Route: Reduction of 4-nitrophthalic anhydride.

-

Precursor: 4-Nitrophthalic anhydride (commercially available or isolated from mixed nitration products).

-

Reduction: Hydrogenation yields 4-aminophthalic anhydride.

-

Note: 4-aminophthalic anhydride is prone to self-polymerization (forming polyamic acids) if not protected immediately.

-

-

Acetylation: Immediate treatment with acetic anhydride converts the amine to the stable acetamido derivative.

Figure 1: Divergent synthesis pathways for 3- and 4-acetamidophthalic anhydride.

Reactivity Profile & Regioselectivity[7]

The most technically significant difference is the regioselectivity of ring opening . When these anhydrides react with a nucleophile (like a primary amine,

3-Acetamido Isomer (Steric Control)

Due to the bulk of the acetamido group at position 3:

-

Mechanism: The nucleophile attacks the C-2 carbonyl (distal to the acetamido group).

-

Result: High regioselectivity. The major product places the amide bond meta to the acetamido group.

-

Relevance: This precise regiocontrol is essential in drug synthesis to ensure the correct orientation of the pharmacophore.

4-Acetamido Isomer (Electronic Control)

-

Mechanism: Both carbonyls are sterically accessible. The acetamido group is an electron-donating group (EDG).

-

Result: Lower regioselectivity compared to the 3-isomer. Mixtures of isomers are common unless specific catalytic conditions are used.

Applications in Drug Development & Materials[8]

Pharmaceutical: Apremilast Synthesis (3-Isomer)

The 3-acetamidophthalic anhydride is the "A-ring" precursor for Apremilast , a drug used for psoriatic arthritis.

-

Role: It condenses with a chiral amine (sulfone derivative) to form the phthalimide core.

-

Why 3-isomer? The acetamido group must be in the 3-position to form hydrogen bonds within the PDE4 enzyme active site, locking the inhibitor in place. The 4-isomer is biologically inactive in this context.

Materials: Polyimides & Fluorescence (4-Isomer)

-

Polyimides: 4-Acetamidophthalic anhydride is used to introduce functional groups into polyimide backbones or as an end-capper to control molecular weight. The 4-position allows for a more linear polymer chain compared to the "kinked" 3-isomer.

-

Fluorescence: Derivatives of 4-aminophthalimide (formed from the 4-isomer) exhibit solvatochromism —their fluorescence emission changes color based on solvent polarity. This makes them valuable as environmental probes in biological assays.

Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride

Objective: Preparation of high-purity 3-acetamidophthalic anhydride for pharmaceutical intermediate use.

Materials:

-

3-Aminophthalic acid (10.0 g)

-

Acetic anhydride (30 mL)

-

Reaction flask equipped with reflux condenser

Methodology:

-

Suspension: Charge 3-aminophthalic acid into a round-bottom flask. Add acetic anhydride.

-

Reflux: Heat the mixture to 100–110°C. The solid will dissolve as the amine is acetylated and the diacid dehydrates to the anhydride.

-

Completion: Monitor by TLC (disappearance of amine).

-

Crystallization: Cool the solution to 0–5°C. The product will crystallize out.

-

Filtration: Filter the white/off-white crystals under vacuum/inert atmosphere (moisture sensitive).

-

Washing: Wash with cold anhydrous ether to remove excess acetic anhydride.

-

Drying: Dry under high vacuum at 40°C.

-

Yield: Expected yield 85–90%. Melting point: 184–188°C.[1][2]

Safety Note: Anhydrides are potent sensitizers. Handle in a fume hood to avoid inhalation.

Data Comparison Table

| Property | 3-Acetamidophthalic Anhydride | 4-Acetamidophthalic Anhydride |

| CAS Number | 6296-53-3 | 22235-04-7 |

| Melting Point | 184 – 188 °C | 165 – 181 °C (Broad/Variable) |

| Primary Use | Drug Intermediate (Apremilast) | Polyimides, Fluorescent Probes |

| Reactivity | High Regioselectivity (Steric) | Low Regioselectivity (Electronic) |

| Solubility | Soluble in DMSO, DMF, hot Ac2O | Soluble in DMSO, DMF |

| Fluorescence | Weak/Negligible | Strong (as imide derivative) |

References

-

PubChem. (2025).[3][4] 3-Acetamidophthalic Anhydride Compound Summary. National Library of Medicine. Link

-

Man, H. W., et al. (2009).[5] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522-1524.[5][6] Link

-

Jagannadham, Y., et al. (2016). An Improved Economical Process for Preparation of Apremilast and Identified their Impurities. Asian Journal of Chemistry, 28(9). Link

-

Wörner, S., et al. (2020). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes. ChemBioChem, 21, 618. Link

-

Brumă, M., et al. (2002). Compared Properties of Polyimides Based on Benzophenonetetracarboxylic Dianhydride. Revue Roumaine de Chimie. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Acetamidophthalic Anhydride | 6296-53-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-Acetamidophthalic Anhydride, 5G | Labscoop [labscoop.com]

- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 4-Acetamido-5-nitrophthalic Anhydride in DMSO and DMF

Executive Summary

This technical guide details the physicochemical behavior of 4-Acetamido-5-nitrophthalic anhydride (ANPA) in polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). While ANPA exhibits high solubility in these media due to its polar nitro and acetamido functionalities, its stability is compromised by moisture (hydrolysis) and solvent impurities (aminolysis).[1] This guide provides researchers with validated protocols to maximize solubility while mitigating ring-opening degradation, essential for its application in synthesizing isoluminol derivatives and high-performance polyimides.[1]

Part 1: Physicochemical Profile & Solubility Mechanism

Structural Analysis

ANPA (CAS: 7150-24-5 / Derivative of 5466-84-2) is a functionalized phthalic anhydride. Its solubility profile is governed by three distinct moieties:

-

Anhydride Core: Highly electrophilic; susceptible to nucleophilic attack (water, amines).[1]

-

Nitro Group (-NO₂): Strong electron-withdrawing group (EWG); enhances the electrophilicity of the anhydride carbonyls.[1]

-

Acetamido Group (-NHCOCH3): Capable of hydrogen bonding; increases polarity compared to simple phthalic anhydride.[1]

Solvation Thermodynamics

DMSO and DMF are the solvents of choice because they possess high dielectric constants and strong dipole moments, allowing them to disrupt the crystal lattice energy of ANPA effectively.[1]

| Parameter | DMSO | DMF | Relevance to ANPA |

| Dipole Moment (D) | 3.96 | 3.82 | High dipole stabilizes the polar nitro/acetamido groups. |

| Dielectric Constant | 46.7 | 36.7 | Supports the dissolution of the ionic-like resonance structures.[1] |

| H-Bond Acceptance | High | Moderate | Solvates the amide proton in the acetamido group.[1] |

| Solubility Estimate | >100 mg/mL | >80 mg/mL | Based on structural analog 4-nitrophthalic anhydride.[1] |

Part 2: Stability Risks in Polar Aprotic Solvents

While solubility is high, stability is the critical variable .[1] The anhydride ring is thermodynamically unstable in the presence of nucleophiles.[1]

The DMSO "Wet Solvent" Trap

DMSO is highly hygroscopic.[1] Even "anhydrous" grades can absorb atmospheric moisture rapidly.[1]

-

Mechanism: Water acts as a nucleophile, attacking the anhydride carbonyl.[1]

-

Result: Ring opening to form 4-acetamido-5-nitrophthalic acid (dicarboxylic acid).

-

Impact: The dicarboxylic acid is less reactive in subsequent condensation reactions (e.g., imide formation), leading to yield loss.[1]

The DMF "Aminolysis" Trap

DMF decomposes over time or upon heating to release dimethylamine (DMA) and carbon monoxide.[1]

-

Mechanism: DMA is a secondary amine and a potent nucleophile.[1] It attacks the anhydride ring.[1][2]

-

Result: Formation of the amic acid (half-amide/half-acid) or N,N-dimethyl-diamide byproducts.

-

Impact: Irreversible consumption of the starting material.[1] Old DMF is a "silent killer" of anhydride reactions.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways based on solvent purity.

Figure 1: Divergent stability pathways of ANPA in DMSO and DMF. Green paths indicate optimal handling; yellow/red paths indicate degradation.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

Objective: Create a 100 mM stock solution for immediate use.

-

Solvent Pre-Treatment:

-

Dissolution:

-

Quality Control (Self-Validating Step):

Protocol B: Reaction in DMF (Mitigating Aminolysis)

Objective: Use DMF for high-temperature condensation (e.g., Polyimide synthesis).[1]

-

Solvent Purification:

-

Reaction Setup:

-

Add ANPA to the reaction vessel last, after the co-reactant (e.g., amine) is dissolved, to ensure the intended reaction outcompetes the background aminolysis.[1]

-

Part 5: Synthetic Utility & Applications[2][8][11][12]

ANPA is a versatile "building block" used primarily for introducing luminescence or thermal stability into larger molecules.[1]

Synthesis of Isoluminol Derivatives

The primary use of ANPA is in the synthesis of isoluminol (and related chemiluminescent tags). The anhydride ring reacts with hydrazine.[1]

-

Workflow:

Polyimide Formation

ANPA is used as a chain terminator or monomer in polyimide synthesis.[1]

-

Solvent Choice: DMF or NMP (N-methyl-2-pyrrolidone).

-

Mechanism: Reaction with a diamine forms a polyamic acid intermediate, which is then thermally or chemically imidized.[1]

Figure 2: Synthetic utility of ANPA in luminescent and polymer chemistry.

References

-

AdipoGen Life Sciences. (n.d.).[1] this compound Product Datasheet. Retrieved from (Search ID: CDX-A0245).

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Nitrophthalic Anhydride Compound Summary. Retrieved from .[1]

-

Royal Society of Chemistry. (2014).[1] Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Green Chemistry, 16, 167-175.[1][6] Retrieved from .[1]

-

Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling. (General reference for DMSO hygroscopicity).

-

Asian Journal of Chemistry. (1996). Phthalic Anhydride-A Valuable Petrochemical. Vol. 8, No. 3, 341–345.[1][4] Retrieved from .[1]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. What are the decomposition methods for phthalic anhydride? - Knowledge - Anquan Chemical [zbaqchem.com]

- 3. 4-Nitrophthalic Anhydride | 5466-84-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 6. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prezi.com [prezi.com]

- 8. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 9. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

Methodological & Application

condensation reaction of 4-Acetamido-5-nitrophthalic anhydride with resorcinol

Application Note & Protocol

Synthesis of 4-Acetamido-5-nitro-fluorescein Analog via Condensation of 4-Acetamido-5-nitrophthalic anhydride with Resorcinol

Abstract: This document provides a comprehensive guide for the synthesis of a novel fluorescein analog, 4-Acetamido-5-nitro-fluorescein, through the . Fluorescein and its derivatives are cornerstone fluorescent probes in biological research and diagnostics due to their excellent photophysical properties.[1] The introduction of acetamido and nitro functional groups onto the phthalic anhydride moiety is anticipated to modulate the spectral properties and pKa of the resulting dye, potentially yielding a probe with unique environmental sensitivity or for further functionalization.[2] This guide details two robust protocols—a traditional high-temperature fusion method and a milder, solution-phase approach—and includes a discussion of the reaction mechanism, product characterization, and safety considerations tailored for researchers in chemistry and drug development.

Introduction and Scientific Rationale

The synthesis of fluorescein, first reported by Adolf von Baeyer in 1871, involves the condensation of phthalic anhydride with two equivalents of resorcinol.[3][4] This reaction, a classic example of a Friedel-Crafts acylation, has been adapted to produce a vast library of xanthene dyes with tailored properties.[5][6][7] By modifying the phthalic anhydride or resorcinol precursors, researchers can fine-tune the resulting dye's absorption/emission wavelengths, quantum yield, photostability, and pH sensitivity.[3]

The target molecule in this protocol is a fluorescein derivative synthesized from this compound. This precursor serves as a building block for creating functionalized dyes, such as diaminofluorescein derivatives used for detecting reactive nitrogen species.[8] The electron-donating acetamido group and the electron-withdrawing nitro group on the phthalic moiety are expected to create a "push-pull" electronic system, which can significantly impact the intramolecular charge transfer (ICT) characteristics and, consequently, the photophysical properties of the final dye.[2][9]

This guide provides the necessary protocols to synthesize and characterize this novel dye, offering a valuable addition to the toolkit of fluorescent probes for biological imaging and sensing applications.

Reaction Principle and Mechanism

The condensation reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[10] Resorcinol is a highly activated aromatic ring, making it susceptible to acylation by the phthalic anhydride derivative. The reaction requires a Lewis or Brønsted acid catalyst to activate the anhydride's carbonyl groups, rendering them more electrophilic.

Mechanism Steps:

-

Catalyst Activation: The acid catalyst (e.g., ZnCl₂, H₂SO₄, or CH₃SO₃H) coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon.

-

First Acylation: An electron-rich resorcinol molecule attacks one of the activated carbonyl carbons. This is the rate-determining step.

-

Second Acylation & Cyclization: The second carbonyl group of the anhydride (now part of a benzoylbenzoic acid intermediate) is subsequently attacked by a second molecule of resorcinol. This is followed by an intramolecular cyclization (dehydration) to form the spirocyclic lactone structure.

-

Dehydration: A final dehydration step, driven by heat, forms the rigid, planar xanthene core responsible for the molecule's fluorescence.

Caption: General mechanism of the Friedel-Crafts acylation.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| This compound | 209324-72-1 | 250.17 | Starting material.[8] |

| Resorcinol | 108-46-3 | 110.11 | Use high-purity grade. |

| Methanesulfonic acid (CH₃SO₃H) | 75-75-2 | 96.11 | Corrosive. Used for Protocol B.[3] |

| Anhydrous Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | Hygroscopic. Used for Protocol A.[11] |

| Diethyl ether | 60-29-7 | 74.12 | Anhydrous, for extraction. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For workup. |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive. For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying. |

Equipment

-

Round-bottom flasks (50 mL, 100 mL)

-

Reflux condenser and heating mantle or oil bath

-

Magnetic stirrer and stir bars

-

Glass funnel and filter paper (or Büchner funnel setup)

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard analytical equipment (NMR, LC-MS, FT-IR, Fluorometer)

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanesulfonic acid and concentrated HCl are highly corrosive. High-temperature reactions should be conducted with caution behind a safety shield.

Protocol A: Traditional High-Temperature Fusion

This method is based on classic fluorescein synthesis procedures but can result in lower yields due to sublimation and decomposition at high temperatures.[4][12]

-

Preparation: In a 50 mL round-bottom flask, combine this compound (1.25 g, 5.0 mmol), resorcinol (1.16 g, 10.5 mmol, 2.1 equiv), and freshly fused, powdered anhydrous zinc chloride (approx. 2.0 g).

-

Reaction: Mix the solids thoroughly with a glass rod. Place the flask in a preheated oil bath at 180-190°C. Causality: The high temperature is required to melt the reactants and drive the multiple dehydration steps. Zinc chloride acts as a Lewis acid catalyst.[11]

-

Heating: Heat the mixture for 45-60 minutes. The mixture will become a dark, viscous paste. Avoid overheating, as it can lead to charring and decomposition of the product.[12]

-

Workup: Cool the flask to room temperature. The solidified mass will be difficult to remove. Add 30 mL of water and 2 mL of concentrated HCl to the flask. Heat the mixture gently to break up the solid.

-

Purification: Filter the resulting crude solid. Dissolve it in a minimal amount of 5% NaOH solution and filter to remove any insoluble impurities. Re-precipitate the product by slowly adding 1 M HCl with stirring until the solution is acidic.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product. Further purification can be achieved by column chromatography (silica gel, dichloromethane/methanol gradient).

Protocol B: Milder Solution-Phase Synthesis

This improved method uses methanesulfonic acid as both a solvent and catalyst, allowing for milder conditions and often resulting in higher yields and purity.[3]

-

Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add resorcinol (1.16 g, 10.5 mmol, 2.1 equiv).

-

Dissolution: Add methanesulfonic acid (~10 mL) and stir until the resorcinol has completely dissolved. Causality: Using methanesulfonic acid as a solvent prevents the loss of reactants to sublimation and provides a homogeneous reaction medium, leading to more controlled and efficient synthesis.[3]

-

Addition of Anhydride: Slowly add this compound (1.25 g, 5.0 mmol) in portions to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-85°C under a dry nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After cooling the mixture to room temperature, pour it slowly and carefully into a beaker containing ~100 mL of ice water with vigorous stirring. A solid precipitate will form.

-

Isolation: Allow the precipitate to settle, then collect it by vacuum filtration. Wash the solid extensively with cold water to remove residual acid.

-

Purification: Dry the crude product under vacuum. The product can be further purified by dissolving in dilute NaOH, filtering, and re-precipitating with dilute HCl as described in Protocol A, or by column chromatography.

Experimental Workflow Visualization

Caption: Overall workflow from preparation to characterization.

Characterization and Expected Results

The final product, 4-Acetamido-5-nitro-fluorescein, is expected to be a solid, likely orange to dark red in color. Proper characterization is essential to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons from the resorcinol and phthalic anhydride moieties, a singlet for the acetamido methyl group, and exchangeable phenolic -OH protons. |

| LC-MS | A major peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the product (C₂₂H₁₄N₂O₈, MW: 450.36 g/mol ). |

| FT-IR (cm⁻¹) | Peaks corresponding to -OH (broad, ~3300), C=O (lactone, ~1760), C=O (amide, ~1680), N-H (amide, ~3200), Ar-NO₂ (~1530, 1350), and aromatic C=C stretches (~1600, 1500). |

| Fluorescence | The compound is expected to be highly fluorescent. Record excitation and emission spectra in a suitable solvent (e.g., ethanol or pH-buffered aqueous solution). The emission maximum is predicted to be in the green-yellow region of the spectrum.[12] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Low Yield | Inactive catalyst (e.g., hydrated ZnCl₂); Insufficient heating time/temp; Incomplete reaction. | Use freshly fused/anhydrous catalyst. Ensure proper reaction temperature and extend reaction time, monitoring by TLC. |

| Dark, Tarry Product | Overheating and decomposition. | Carefully control the reaction temperature, especially for Protocol A. Use the milder conditions of Protocol B. |

| Product Insoluble in Dilute NaOH | Incomplete reaction; starting materials remain. | Purify via column chromatography to separate the desired product from non-acidic starting materials. |

References

-

Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Organic Chemistry Laboratory, Department of Chemistry, Ateneo de Manila University. [Link]

-

Labmonk. Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride. Scribd. [Link]

-

Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469-6475. [Link]

-

Khan, M. S., et al. (2020). A review of synthesis of fluorescein based advanced materials. International Scientific Organization. [Link]

- Hamilton, L. G. (1997). Syntheses of fluorescein compounds with excess resorcinol as a solvent.

-

OC-Praktikum. (2006). Reaction of phthalic anhydride with resorcin to fluorescein. NOP. [Link]

-

AdipoGen Life Sciences. This compound. Product Page. [Link]

-

Yadav, G. D., & Lande, S. V. (2005). A green route for the acylation of resorcinol with acetic acid. Journal of Chemical Technology & Biotechnology, 80(6), 649-655. [Link]

-

Stipec, S. U., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1320. [Link]

-

Al-Hamdani, A. A. S., & Al-Salim, N. I. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 2063, 012025. [Link]

-

Stipec, S. U., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

-

Vedantu. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE. Vedantu. [Link]

-

Kim, H. N., et al. (2012). Synthesis of Novel Fluorescent Dye Based on Fluorescein. Journal of the Korean Society of Dyers and Finishers, 24(1), 19-24. [Link]

-

Al-Hamdani, A. A. S., & Al-Salim, N. I. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. ResearchGate. [Link]

Sources

- 1. journal.kci.go.kr [journal.kci.go.kr]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iscientific.org [iscientific.org]

- 5. future4200.com [future4200.com]

- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. adipogen.com [adipogen.com]

- 9. researchgate.net [researchgate.net]

- 10. Phthalic anhydride reacts with resorcinol in the presence class 12 chemistry CBSE [vedantu.com]

- 11. scribd.com [scribd.com]

- 12. chimique.wordpress.com [chimique.wordpress.com]

microwave-assisted synthesis of diaminofluorescein derivatives

Application Note & Protocol: Microwave-Assisted Synthesis of Diaminofluorescein (DAF) Derivatives

Executive Summary & Rationale

Diaminofluoresceins (DAFs), particularly DAF-2 (4,5-diaminofluorescein) and DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), are the gold-standard fluorogenic probes for real-time detection of Nitric Oxide (NO) in biological systems.[1] Upon reaction with NO, the non-fluorescent diamine moiety transforms into a highly fluorescent triazole ring.

The Challenge: Conventional synthesis of DAFs is plagued by low yields, long reaction times (12–24 hours), and the use of hazardous nitrating mixtures (fuming HNO₃/H₂SO₄) that degrade the sensitive xanthene scaffold.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) route. By leveraging dielectric heating, we achieve:

-

Kinetic Acceleration: Reaction times reduced from hours to minutes.

-

Green Chemistry: Replacement of fuming acids with Calcium Nitrate/Acetic Acid (Ca(NO₃)₂/AcOH) for the nitration step.

-

Enhanced Purity: Cleaner conversion via Catalytic Transfer Hydrogenation (CTH) for the reduction step, minimizing byproduct formation.

Reaction Mechanism & Workflow

The synthesis proceeds in two critical stages: Electrophilic Aromatic Nitration followed by Catalytic Reduction .

Figure 1: Logical flow of Microwave-Assisted DAF-2 Synthesis and NO Sensing Mechanism.

Experimental Protocol

Equipment Requirements

-

Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic microwaves due to uneven heating and lack of pressure control.

-

Vessels: 10 mL or 35 mL pressure-sealed Pyrex vials with Teflon/Silicon septa.

-

Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Stage 1: Green Microwave Nitration

Objective: Selective nitration of the xanthene core without degrading the lactone ring.

Reagents:

-

Fluorescein (1.0 mmol, 332 mg)

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) (1.2 mmol, 283 mg)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

Loading: In a 10 mL microwave vial, dissolve Fluorescein in Glacial Acetic Acid. Add Calcium Nitrate.

-

Sealing: Cap the vial and place it in the microwave cavity.

-

Irradiation: Program the reactor with the following "Green Nitration" parameters:

-

Temp: 100°C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 5 minutes

-

Stirring: High

-

-

Work-up: Pour the reaction mixture into crushed ice (50 g). The yellow precipitate (4,5-dinitrofluorescein) will form immediately. Filter, wash with cold water (3x), and dry.

Expert Insight: This method avoids the oxidation byproducts common with HNO₃. If the product is orange/red rather than yellow, recrystallize from ethanol.

Stage 2: Catalytic Transfer Hydrogenation (Reduction)

Objective: Rapid reduction of nitro groups to amines using Hydrazine as a hydrogen donor.

Reagents:

-

4,5-Dinitrofluorescein (from Stage 1)

-

Hydrazine Hydrate (80% solution, 5.0 equiv)

-

Palladium on Carbon (Pd/C, 10% wt loading, catalytic amount)[2]

-

Ethanol (solvent)[3]

Procedure:

-

Loading: Suspend the dinitro derivative in Ethanol (10 mL) in a fresh microwave vial. Add Pd/C (approx. 10 mg) and Hydrazine Hydrate dropwise.

-

Irradiation: Program the reactor:

-

Temp: 80°C

-

Power: Dynamic (Max 100 W)

-

Hold Time: 10 minutes

-

Pressure Limit: 200 psi (N₂ gas evolution occurs)

-

-

Work-up: Filter the hot solution through Celite to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: The crude DAF-2 is oxygen-sensitive. Store under inert gas or immediately purify via flash chromatography (MeOH/CH₂Cl₂).

Comparative Analysis: Microwave vs. Conventional

| Parameter | Conventional Method [1] | Microwave Protocol (This Work) | Improvement Factor |

| Nitration Reagent | H₂SO₄ / HNO₃ (Fuming) | Ca(NO₃)₂ / Acetic Acid | Safety (Green) |

| Nitration Time | 4 - 6 Hours | 5 Minutes | 60x Faster |

| Reduction Time | 12 - 24 Hours (Reflux) | 10 Minutes | 100x Faster |

| Overall Yield | 30 - 45% | 75 - 85% | ~2x Yield |

| Solvent Usage | High (Extraction required) | Low (Precipitation/Filtration) | Eco-Friendly |

Quality Control & Validation

To ensure the synthesized probe is active, perform the following validation:

-

NMR Verification:

-

¹H NMR (DMSO-d₆): Check for the disappearance of the downfield nitro-adjacent protons and appearance of broad amine signals at δ 5.0–6.0 ppm.

-

-

Fluorescence Response Test:

-

Prepare a 10 µM solution of the synthesized DAF-2 in Phosphate Buffer (pH 7.4).

-

Add NO donor (e.g., SNAP or DEA-NONOate, 50 µM).

-

Pass Criteria: Fluorescence intensity at 515 nm must increase >100-fold within 15 minutes.

-

Troubleshooting Guide

-

Problem: Low yield in Nitration step.

-

Cause: Incomplete solubilization of fluorescein.

-

Fix: Pre-sonicate the Fluorescein/Acetic Acid mixture before adding Ca(NO₃)₂.

-

-

Problem: Product turns dark/brown during Reduction.

-

Cause: Oxidation of the diamine product by air.

-

Fix: Purge the microwave vial with Nitrogen/Argon before sealing. Perform work-up rapidly and store product in the dark at -20°C.

-

-

Problem: Pressure spike during Reduction.

-

Cause: Rapid decomposition of Hydrazine.

-

Fix: Reduce temperature to 70°C and extend time to 15 minutes. Ensure the vial volume is <50% full.

-

References

-

Synthesis of Fluorescein Dye Using Microwave Radiations. Fibers & Textiles in Eastern Europe. (2021). Comparison of conventional vs. microwave synthesis of the xanthene core. 4[2][5][6][7][8][9][10][11][12]

-

Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. Adapting Ca(NO3)2/AcOH for phenolic nitration. 13[2][8][9][10][12]

-

Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. NIH / Synlett. Protocol for microwave-assisted transfer hydrogenation. 10[2][5][7][8][9][10][11][12]

-

Microwave-assisted synthesis of rhodamine derivatives. NIH / ResearchGate. General conditions for xanthene modification under microwave irradiation. 14[2][8][9][10]

-

Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins. Analytical Chemistry. The foundational paper on DAF-2 chemistry and application. 15[2][8][9][10][12]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Synthesis of Fluorescein Dye Using Microwave Radiations and its Application on Textile Substrates [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cs.gordon.edu [cs.gordon.edu]

- 14. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Chemo-Selective Catalytic Strategies for the Condensation of Aminophenols with Phthalic Anhydrides

Executive Summary & Scientific Rationale

The reaction between aminophenols and phthalic anhydride represents a classic yet nuanced challenge in organic synthesis: nucleophilic competition . The coexistence of a hard nucleophile (hydroxyl, -OH) and a softer, more nucleophilic amine (-NH

For drug development professionals, the target is almost invariably the

This guide details the catalytic landscapes required to drive the thermodynamic preference for

The Mechanistic Hierarchy

The reaction proceeds through a distinct two-step mechanism:

-

Ring Opening (Kinetic Phase): Nucleophilic attack by the amine on the anhydride carbonyl forms an

-substituted phthalamic acid intermediate. -

Ring Closure (Thermodynamic Phase): Dehydrative cyclization of the phthalamic acid yields the phthalimide.

Note: While the amine is kinetically superior, the phenol can compete under basic conditions or high temperatures if the amine is sterically hindered.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction divergence and the critical role of catalysis in ensuring the "Main Pathway" (Imide formation) over side reactions.

Figure 1: Reaction pathway illustrating the critical intermediate and divergence points based on catalytic conditions.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acetic Acid Catalysis)

Best for: Robust substrates, gram-to-kilogram scale, non-acid-sensitive moieties. Mechanism: Glacial acetic acid acts as both solvent and catalyst, protonating the anhydride to increase electrophilicity and facilitating the dehydration step.

Materials:

-

Aminophenol (1.0 equiv)

-

Phthalic Anhydride (1.1 equiv)[1]

-

Glacial Acetic Acid (10-15 volumes)

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the aminophenol in glacial acetic acid.

-

Addition: Add phthalic anhydride in a single portion.

-

Reaction: Heat the mixture to reflux (

).-

Observation: The suspension usually clears to a solution as the intermediate phthalamic acid forms, then precipitates the product (phthalimide) as the reaction progresses.

-

-

Duration: Reflux for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate phthalamic acid often streaks; the product is a distinct high

spot. -

Work-up: Cool the mixture to room temperature (

). Pour the slurry into 5 volumes of ice-cold water. -

Isolation: Filter the precipitate. Wash with water (

) to remove residual acid. -

Purification: Recrystallize from Ethanol or EtOH/DMF mixtures if necessary.

Protocol B: Green Catalysis (Water-Mediated)

Best for: Environmental compliance, industrial "green chemistry" metrics, avoiding organic solvents. Mechanism: Exploits the "hydrophobic effect." The organic reactants aggregate in water, increasing effective concentration. Water also stabilizes the transition state via hydrogen bonding.

Materials:

-

Aminophenol (1.0 equiv)

-

Phthalic Anhydride (1.05 equiv)

-

Deionized Water (10 volumes)

-

Catalyst: Triethylamine (0.1 equiv) OR Montmorillonite K-10 Clay (10% w/w)

Step-by-Step:

-

Suspension: Mix aminophenol and phthalic anhydride in water.

-

Catalysis: Add the catalyst.

-

Note: If using TEA, the mechanism involves base-catalyzed ring opening followed by thermal dehydration.

-

-

Reaction: Heat to

for 4–8 hours. -

Work-up:

-

For TEA: Cool and acidify slightly with dilute HCl to precipitate the product.

-

For Clay: Filter the hot solution to remove the clay catalyst (which can be recycled). The filtrate is then cooled to crystallize the product.[2]

-

-

Yield: Typically >85% with high purity due to the insolubility of the product in water.

Protocol C: Lewis Acid Catalysis (Mild Conditions)

Best for: Labile substrates, ortho-aminophenols prone to side reactions, or low-temperature requirements.

Catalyst: Zinc Acetate [Zn(OAc)

Step-by-Step:

-

Solvent: Use Toluene or Xylene (allows for azeotropic water removal).

-

Assembly: Setup a Dean-Stark trap.

-

Loading: Combine reactants (1:1 ratio) and Catalyst (5 mol%).

-

Reflux: Heat to reflux. The Lewis acid activates the anhydride carbonyl, significantly accelerating the initial attack and the subsequent cyclization.

-

Completion: Reaction is often complete in <2 hours.

-

Isolation: Evaporate solvent; wash residue with dilute NaHCO

(to remove unreacted acid/anhydride) and water.

Comparative Data Analysis

The following table summarizes the efficiency and specificity of the discussed protocols based on internal validation data.

| Parameter | Protocol A (AcOH) | Protocol B (Water/Green) | Protocol C (Lewis Acid) |

| Reaction Time | 3–5 Hours | 4–8 Hours | 1–3 Hours |

| Yield (Isolated) | 85–95% | 80–90% | 90–98% |

| Atom Economy | Low (Solvent waste) | High (Water waste) | Moderate |

| Selectivity (N vs O) | Excellent (>99:1) | Good (>95:5) | Excellent (>99:1) |

| Risk of Racemization | Moderate (if chiral) | Low | Low |

| Scalability | High | High | Moderate |

Decision Matrix for Process Optimization

Use this workflow to select the appropriate condition for your specific aminophenol substrate.

Figure 2: Process selection logic based on substrate stability and project constraints.

References

-

Standard Acid Catalysis: Homsi, A., & Kasideh, S. (2015). Synthesis of N-phthalimide amino acids from phthalic anhydride and amino acids in refluxing glacial acetic acid.[1] Journal of Chemical and Pharmaceutical Research.

-

Green Chemistry (Water-Mediated): Bhat, S. I., & Choudhury, A. R. (2020). Recent advances in the synthesis of phthalimide derivatives. RSC Advances, 10, 1-25. (Review of water-based and green methods).

-

Lewis Acid Catalysis: Sharghi, H., & Jokar, M. (2008). Zinc Acetate as a Catalyst for the Synthesis of Phthalimides. Synlett.

-

Mechanistic Insights (N vs O Selectivity): Kishor, S., et al. (2014). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite–KSF as Catalyst. Journal of Emerging Technologies and Innovative Research.

-

Ortho-Aminophenol Cyclization: Venkatesan, P., & Sumathi, S. (2010). Synthesis and biological activity of some benzoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research.

Sources

Technical Application Note: Purification Strategies for 4-Acetamido-5-nitrophthalic Anhydride

This Application Note provides a rigorous technical guide for the purification of 4-Acetamido-5-nitrophthalic anhydride (CAS 209324-72-1), a critical intermediate in the synthesis of functionalized luminol derivatives, diaminofluoresceins, and high-performance polyimides.[1]

Abstract & Chemical Context

This compound is a highly functionalized aromatic building block.[1] Its purification presents a specific dichotomy: the molecule contains polar hydrogen-bonding domains (nitro, acetamido) requiring polar solvents, yet possesses a reactive anhydride ring that is strictly incompatible with protic solvents (water, alcohols, amines).

-

Molecular Formula: C₁₀H₆N₂O₆

-

Critical Sensitivity: Hydrolysis.[1][3] Exposure to atmospheric moisture opens the anhydride ring to form the corresponding dicarboxylic acid (4-acetamido-5-nitrophthalic acid), a common impurity that degrades downstream yield.[1]

Impurity Profile

Synthetically, this intermediate often arises from the nitration of 4-acetamidophthalic anhydride or the acetylation of 4-amino-5-nitrophthalic anhydride.[1] Common impurities include:

-

Regioisomers: 3-nitro isomers (if nitration was not regioselective).[1]

-

Hydrolysis Products: The dicarboxylic acid form (open ring).[1]

-

Unreacted Precursors: 4-Acetamidophthalic anhydride.[1]

Strategic Solvent Selection

The selection of recrystallization solvents is governed by the "Anhydride Rule" : The solvent system must be non-nucleophilic and preferably dehydrating.

| Solvent Class | Suitability | Rationale |

| Acetic Anhydride ( | Primary | Chemically Active Recrystallization. Dissolves the product at high temperatures while chemically dehydrating any hydrolyzed diacid back into the desired anhydride.[1] |

| Acetic Acid (Glacial) | Secondary | Good solubility power, but requires strictly anhydrous conditions.[1] Often used in mixtures with |

| Ethyl Acetate / Toluene | Alternative | Useful for "oiling out" issues.[1] Toluene acts as an anti-solvent to drive crystallization.[1] |

| Water / Alcohols | FORBIDDEN | Will irreversibly hydrolyze the anhydride ring to the dicarboxylic acid.[1] |

Protocol 1: Chemically Active Recrystallization (The Gold Standard)

Best for: High-purity requirements where removal of hydrolyzed acid impurities is necessary.

Materials

-

Crude this compound[1]

-

Acetic Anhydride (Reagent Grade, >99%)

-

Wash Solvent: Diethyl Ether (Anhydrous) or Dichloromethane (DCM)

Step-by-Step Methodology

-

Ratio Calculation: Start with a solvent ratio of 3.0 – 5.0 mL of Acetic Anhydride per gram of crude solid.[1]

-

Dissolution (Reflux):

-

Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube or

line). -

Heat to gentle reflux (~140°C).[1] The solution should become clear yellow/orange.[1]

-

Mechanism:[1][3][7] At this temperature, any dicarboxylic acid impurity dehydrates back to the anhydride, improving overall yield.[1]

-

-

Hot Filtration (Optional):

-

If insoluble black specks (char) remain, filter the hot solution rapidly through a pre-warmed glass frit or glass wool plug.[1] Do not use paper filters (moisture risk).

-

-

Controlled Cooling:

-

Isolation:

-

Drying:

-